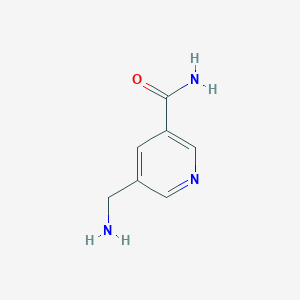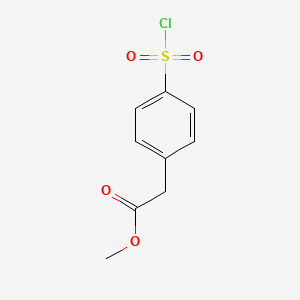
4'-氯-3-吗啉甲基苯甲酮
描述
4'-Chloro-3-morpholinomethylbenzophenone is a chemical compound that is part of a broader class of organic molecules that incorporate a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the chloro and ketone functional groups in the benzophenone structure suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related morpholine-containing compounds has been reported in various studies. For instance, a novel morpholinomethyl compound was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Another study reported the synthesis of a chloro-substituted morpholine derivative through a two-step process, which was then crystallized and characterized . These methods could potentially be adapted for the synthesis of 4'-Chloro-3-morpholinomethylbenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied using X-ray crystallography and DFT calculations. For example, the crystal structure of a chloro-substituted morpholine compound was determined, revealing the dihedral angles between different rings in the molecule . Quantum chemical calculations, such as those performed in the study of a morpholinomethyl compound, provide insights into bond lengths, bond angles, and other molecular parameters . These techniques would be applicable to analyze the molecular structure of 4'-Chloro-3-morpholinomethylbenzophenone.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The studies provided do not detail specific reactions for 4'-Chloro-3-morpholinomethylbenzophenone, but related compounds have been synthesized through reactions such as condensation and coupling . These reactions could potentially be relevant to the chemical behavior of 4'-Chloro-3-morpholinomethylbenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be predicted using computational methods. For instance, DFT studies can provide information on polarizability, hyperpolarizability, and nonlinear optical properties . The thermal behavior of these compounds can also be analyzed through the calculation of thermodynamic properties such as heat capacity, entropy, and enthalpy change . Additionally, the biological effects of morpholine derivatives can be predicted based on molecular docking results, which suggest potential interactions with biological targets . These analyses would be essential to understand the properties of 4'-Chloro-3-morpholinomethylbenzophenone.
科学研究应用
分子间相互作用分析
4'-氯-3-吗啉甲基苯甲酮及其衍生物已被分析其分子间相互作用。Shukla 等人(2014 年)的一项研究重点关注合成的 1,2,4-三唑衍生物,突出了不同类型分子间相互作用的存在,包括 C-H⋯O 和 C-H⋯π,这些相互作用使用 Hirshfeld 表面进行评估并得到量子力学计算的支持 (Shukla, Mohan, Vishalakshi, & Chopra, 2014)。
晶体结构和生物活性
与 4'-氯-3-吗啉甲基苯甲酮相关的化合物 4-氯-2-(吗啉-4-羰基)苯基-4'-甲氧基苯甲酸酯已被合成并表征其晶体结构和生物活性。发现该化合物具有良好的杀软体动物作用,显示了其在生物应用中的潜力 (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014)。
合成和表征用于生物活性
已探索包含 4'-氯-3-吗啉甲基苯甲酮的化合物的合成和表征及其生物活性。例如,Mamatha 等人(2019 年)合成了一种衍生物化合物,并筛选了其各种生物活性,如抗菌和抗结核,在这些领域表现出显着的活性 (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019)。
胃动力活性合成
Kato 等人(1992 年)合成了一系列苯甲酰胺衍生物,包括 4-氨基-5-氯-2-甲氧基-N-[(4-取代 2-吗啉基)甲基]苯甲酰胺,用于胃动力活性。这些化合物在动物模型中表现出有效的胃排空活性 (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992)。
化学合成和药理应用
已研究 4'-氯-3-吗啉甲基苯甲酮衍生物的化学合成用于药理应用。例如,Rao 等人(2014 年)设计了一种从 4-氯苯酚合成含硫 1,2,4-三唑衍生物的程序,该衍生物显示出良好的抗菌和抗真菌活性 (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014)。
安全和危害
生化分析
Cellular Effects
The effects of 4’-Chloro-3-morpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Chloro-3-morpholinomethylbenzophenone may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 4’-Chloro-3-morpholinomethylbenzophenone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4’-Chloro-3-morpholinomethylbenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4’-Chloro-3-morpholinomethylbenzophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro or in vivo studies, 4’-Chloro-3-morpholinomethylbenzophenone may exhibit different effects depending on the duration of exposure. For instance, prolonged exposure to the compound could lead to changes in cellular metabolism or gene expression that are not observed with short-term exposure .
Metabolic Pathways
4’-Chloro-3-morpholinomethylbenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. For example, 4’-Chloro-3-morpholinomethylbenzophenone may be metabolized by liver enzymes, leading to the production of metabolites that can have their own biological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 4’-Chloro-3-morpholinomethylbenzophenone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall distribution within the body. Understanding these transport and distribution mechanisms is important for predicting the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4’-Chloro-3-morpholinomethylbenzophenone can affect its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, 4’-Chloro-3-morpholinomethylbenzophenone may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism
属性
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJYRIUSIGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643083 | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-44-1 | |
| Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)









